Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride
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Overview
Description
Ethyl 2-oxa-5-azabicyclo[222]octane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 It is a bicyclic compound containing both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions may include the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production methods for this compound may involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride has a wide range of scientific research applications. It is used in the synthesis of tropane alkaloids, which display a variety of interesting biological activities . This compound is also utilized in the development of new synthetic methodologies and as a key intermediate in the synthesis of bioactive molecules
Mechanism of Action
The mechanism of action of Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride can be compared with other similar compounds, such as 2-azabicyclo[3.2.1]octane derivatives These compounds share a similar bicyclic structure but may differ in their functional groups and chemical properties The uniqueness of Ethyl 2-oxa-5-azabicyclo[22
List of Similar Compounds:- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- Tropane alkaloids
Biological Activity
Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available data from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of bicyclic structures characterized by the presence of both nitrogen and oxygen heteroatoms. Its molecular formula is C10H15NO3 with a molecular weight of approximately 197.23 g/mol. The specific bicyclic structure contributes to its distinct chemical and biological properties, making it a valuable candidate for further research in drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may alter the activity of these targets through binding interactions, potentially leading to significant pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity
Research indicates that compounds with similar bicyclic structures often exhibit a range of biological activities, including:
- Antiproliferative Effects : Studies have shown that related bicyclic compounds can inhibit the growth of cancer cells. For instance, sulfonamides based on the 2-azabicycloalkane skeleton demonstrated significant antiproliferative activity against various cancer cell lines, suggesting that this compound may have similar effects .
- Antibacterial Properties : Some derivatives have shown effectiveness against Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . This suggests potential applications in combating antibiotic resistance.
- Neuroprotective Effects : Compounds within this structural class have been explored for their neuroprotective properties, particularly in relation to Alzheimer's disease models where they may selectively inhibit presenilin complexes .
Case Studies and Research Findings
Several studies have investigated the biological properties of similar compounds or derivatives:
Properties
IUPAC Name |
ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-12-8(11)9-4-3-7(5-10-9)13-6-9;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFSCPEBSBFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CN1)OC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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